molecular formula C11H15NO4S B360570 Ethyl 4-[(ethylsulfonyl)amino]benzoate CAS No. 94523-92-9

Ethyl 4-[(ethylsulfonyl)amino]benzoate

Cat. No.: B360570
CAS No.: 94523-92-9
M. Wt: 257.31g/mol
InChI Key: QGKATKGSGNBYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(ethylsulfonyl)amino]benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxyl position and a sulfonamide substituent at the para position of the aromatic ring. The sulfonamide group consists of an ethylsulfonyl moiety (─SO₂─C₂H₅) linked to the amino nitrogen. Its structure enables diverse reactivity, including hydrogen bonding (via the sulfonamide NH) and lipophilic interactions (via the ethyl groups) .

Properties

CAS No.

94523-92-9

Molecular Formula

C11H15NO4S

Molecular Weight

257.31g/mol

IUPAC Name

ethyl 4-(ethylsulfonylamino)benzoate

InChI

InChI=1S/C11H15NO4S/c1-3-16-11(13)9-5-7-10(8-6-9)12-17(14,15)4-2/h5-8,12H,3-4H2,1-2H3

InChI Key

QGKATKGSGNBYES-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)CC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Sulfonamide-Based Analogs

Aryl Sulfonamides
  • Ethyl 4-[(4-methylphenyl)sulfonamido]benzoate (p-TSAE, CAS 739-33-3): Substituent: Tosyl (p-toluenesulfonyl) group. Synthesis: Reacts ethyl 4-aminobenzoate with 4-toluenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base .
  • Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate (CAS 1562439-62-6): Substituent: 4-Fluorophenylsulfonyl. Molecular Formula: C₁₅H₁₄FNO₄S. Applications: Fluorine’s electronegativity may improve metabolic stability and membrane permeability in drug design .
  • Ethyl 4-[({[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]benzoate (CAS 640264-66-0): Substituent: 4-Chlorophenylsulfonyl with an acetyl spacer. Molecular Formula: C₁₇H₁₇ClN₂O₅S. Structural Impact: The acetyl linker increases conformational flexibility, which could modulate binding kinetics in enzyme inhibition .
Alkyl Sulfonamides
  • Ethyl 4-[(propylsulfonyl)amino]benzoate (hypothetical analog): Substituent: Propylsulfonyl. Comparison: Longer alkyl chains (e.g., propyl vs.

Urea and Carbamate Analogs

  • Ethyl 4-(carbamoylamino)benzoate: Substituent: Urea (─NH─CO─NH₂). Synthesis: Derived from benzocaine (ethyl 4-aminobenzoate) via carbamoylation. Key Differences: Urea groups offer stronger hydrogen-bonding capacity than sulfonamides, making them suitable for targeting polar enzyme active sites .
  • Methyl 4-(carbamoylamino)benzoate: Substituent: Methyl ester instead of ethyl. Impact: Reduced steric hindrance and lower lipophilicity compared to the ethyl ester variant .

Heterocyclic-Linked Derivatives

  • Ethyl 4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoate: Substituent: Pyrimidine-pyridine hybrid. Applications: The heteroaromatic system enables π-stacking and metal coordination, relevant in kinase inhibition .
  • Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate :

    • Substituent: Benzimidazole-thioacetamide.
    • Biological Relevance: Benzimidazole moieties are common in antiparasitic and antiviral agents .

Ester and Amine Variants

  • Ethyl 4-(dimethylamino)benzoate: Substituent: Dimethylamino (─N(CH₃)₂). Applications: Demonstrated higher reactivity in resin cements compared to methacrylate-based amines, attributed to superior electron-donating properties .
  • Comparison: The sulfate group increases hydrophilicity, making it suitable for prodrug strategies .

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